8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione - 876892-91-0

8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione

Catalog Number: EVT-3002732
CAS Number: 876892-91-0
Molecular Formula: C21H27N5O3
Molecular Weight: 397.479
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-Bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

Relevance: This compound shares the core purine-2,6-dione scaffold with 8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione. The presence of a leaving group (bromine) at the 8-position allows for further derivatization, highlighting its utility in exploring structure-activity relationships. []

1-Benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

Relevance: Similar to the previous compound, this molecule also shares the purine-2,6-dione core with 8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione. The difference lies in the presence of a benzyl group at the N1 position and a thietan-3-yl group at the N7 position. This illustrates the potential for modifying the core structure to achieve desired properties. []

1-Benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

Relevance: This compound maintains the core purine-2,6-dione structure found in 8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione. The presence of a bromine atom at the 8-position enables further substitution, similar to the previously mentioned compounds. []

8-[2-[(3-Methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Relevance: This compound shares a remarkable structural similarity with 8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione, particularly the 3-methyl-7-(3-phenoxypropyl)purine-2,6-dione portion. This highlights the importance of this specific structural motif in potentially conferring biological activity. []

CH-13584 (1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-7[(5-methyl-1,2,4-oxadiazol-3-yl)methyl])

Relevance: Both CH-13584 and 8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione belong to the xanthine class of compounds, sharing the core purine-2,6-dione structure. [] This suggests that the core structure may be amenable to modifications that target specific therapeutic areas, such as antitussive activity in the case of CH-13584. []

Linagliptin (8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione)

Relevance: Linagliptin, belonging to the purine-2,6-dione class, shares this core structure with 8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione. The presence of different substituents around the core highlights the diverse pharmacological activities that can be achieved through structural modifications. []

Sitagliptin ((3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one)

Relevance: Although not a purine-2,6-dione derivative, sitagliptin is grouped alongside 8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione and linagliptin as a DPP-4 inhibitor. This grouping underscores the potential for different chemical scaffolds to achieve similar therapeutic targets, broadening the scope of drug discovery in this area. []

Alogliptin (2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile)

Relevance: Similar to sitagliptin, alogliptin, while not a purine-2,6-dione derivative, falls under the category of DPP-4 inhibitors alongside 8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione and linagliptin. This emphasizes the diverse chemical structures capable of targeting DPP-4 for therapeutic benefit. []

7-Ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Relevance: This compound is structurally similar to 8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione, sharing the core 3-methyl-purine-2,6-dione motif. This shared structure suggests a potential for antiviral activity for compounds within this class. []

8-[(2-Aminoethyl)amino]-3,7-dihydro-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6-dione

Relevance: This compound is structurally very similar to 8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione. Both share the 3-methyl-7-(3-phenoxypropyl)-purine-2,6-dione moiety, with the only difference being the substitution at the 8-position. This similarity reinforces the significance of this specific structural framework in potentially conferring biological activity. []

7-[[5-(3, 4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8piperazin-1yl-purine-2,6-dione

Relevance: This compound shares the core purine-2,6-dione structure with 8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione. Although the substituents are different, this highlights the potential of purine-2,6-dione derivatives as a source of anticancer agents. []

8-Cyclohexylamino-1-ethyl-3-methyl-7-(1,1-dioxothietan-3-yl)-1H-purine-2,6(3H,7H)-dione

Relevance: This compound is closely related to 8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione, sharing the 8-cyclohexylamino-3-methyl-purine-2,6-dione moiety. This similarity suggests that modifications to the 7-position substituent can influence the pharmacological profile, shifting from potential anticancer or antiviral activities to antidepressant effects. [, ]

Properties

CAS Number

876892-91-0

Product Name

8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione

IUPAC Name

8-(cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione

Molecular Formula

C21H27N5O3

Molecular Weight

397.479

InChI

InChI=1S/C21H27N5O3/c1-25-18-17(19(27)24-21(25)28)26(13-8-14-29-16-11-6-3-7-12-16)20(23-18)22-15-9-4-2-5-10-15/h3,6-7,11-12,15H,2,4-5,8-10,13-14H2,1H3,(H,22,23)(H,24,27,28)

InChI Key

JIYMMPHEMYFTPR-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CCCOC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.